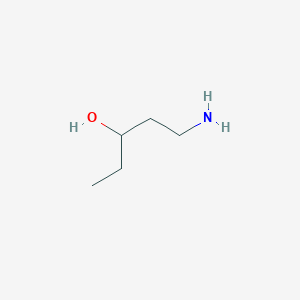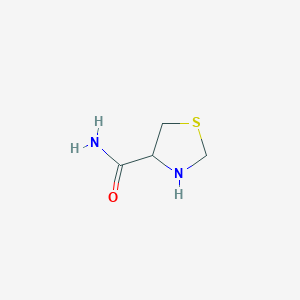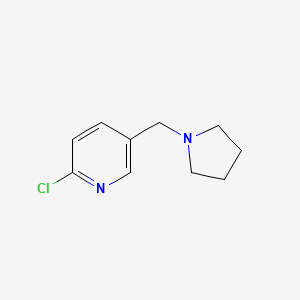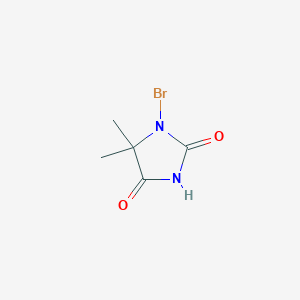
5-Brom-2-iod-3-methylpyridin
Übersicht
Beschreibung
5-Bromo-2-iodo-3-methylpyridine is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-iodo-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-iodo-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drogen Synthese
5-Brom-2-iod-3-methylpyridin: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Es kann zur Synthese verschiedener Verbindungen verwendet werden, darunter NADPH-Oxidase-Inhibitoren , die bei der Behandlung und Prophylaxe von Krankheiten, die durch NADPH-Oxidase-Enzyme vermittelt werden, eine wichtige Rolle spielen.
Katalyse
Im Bereich der Katalyse spielt diese Verbindung eine entscheidende Rolle bei der Förderung von Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Herstellung komplexer organischer Moleküle.
Materialwissenschaft
Die halogenierte Pyridinstruktur von This compound deutet auf mögliche Anwendungen in der Materialwissenschaft hin. Es könnte an der Entwicklung neuer Materialien mit elektronischen oder biomedizinischen Anwendungen beteiligt sein.
Analytische Chemie
Diese Verbindung wird in der analytischen Chemie zur Entwicklung von analytischen Standards und Reagenzien eingesetzt. Seine präzise Struktur ermöglicht die Herstellung von Referenzmaterialien, die in der Chromatographie und Massenspektrometrie verwendet werden .
Organische Synthese
This compound: dient als Baustein in der organischen Synthese. Es wird zur Herstellung von Biarylen und anderen komplexen organischen Strukturen durch palladiumkatalysierte Kupplungsreaktionen verwendet .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung auf ihr Potenzial als Inhibitor in verschiedenen Krankheitsmodellen untersucht. Seine Rolle bei der Synthese von Verbindungen, die als Enzyminhibitoren wirken können, ist von besonderem Interesse .
Wirkmechanismus
Target of Action
5-Bromo-2-iodo-3-methylpyridine is primarily used as a raw material in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 5-Bromo-2-iodo-3-methylpyridine . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects include the synthesis of biaryls , which are important structures in many natural products, pharmaceuticals, and materials .
Result of Action
The result of the action of 5-Bromo-2-iodo-3-methylpyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including biaryls and 5-arylamino-2-picolines .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-iodo-3-methylpyridine are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the reaction’s success depends on the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
5-Bromo-2-iodo-3-methylpyridine is classified as having acute toxicity (oral, dermal, inhalation), causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and dust respirator when handling this compound .
Zukünftige Richtungen
The future directions for 5-Bromo-2-iodo-3-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Additionally, its role as an NADPH oxidase inhibitor suggests potential applications in the treatment and prophylaxis of NOX-mediated diseases .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-iodo-3-methylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of NADPH oxidase. NADPH oxidase is an enzyme complex that produces reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and defense mechanisms . By inhibiting NADPH oxidase, 5-Bromo-2-iodo-3-methylpyridine can modulate the production of ROS, thereby influencing oxidative stress and related cellular responses.
Cellular Effects
The effects of 5-Bromo-2-iodo-3-methylpyridine on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting NADPH oxidase, 5-Bromo-2-iodo-3-methylpyridine reduces the levels of ROS, which can affect signaling pathways such as the MAPK/ERK pathway. This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Bromo-2-iodo-3-methylpyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NADPH oxidase, inhibiting its activity and preventing the production of ROS. This inhibition can lead to a decrease in oxidative stress and modulation of various cellular processes. Additionally, 5-Bromo-2-iodo-3-methylpyridine may interact with other enzymes and proteins involved in oxidative stress responses, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-iodo-3-methylpyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that continuous exposure to 5-Bromo-2-iodo-3-methylpyridine can lead to sustained inhibition of NADPH oxidase activity, resulting in prolonged modulation of oxidative stress and related cellular processes .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-iodo-3-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits NADPH oxidase activity without causing significant toxicity. At higher doses, toxic effects such as oxidative damage and cellular apoptosis have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
5-Bromo-2-iodo-3-methylpyridine is involved in various metabolic pathways, particularly those related to oxidative stress and ROS production. By inhibiting NADPH oxidase, the compound affects the metabolic flux of ROS and related metabolites. This modulation can influence the overall metabolic state of the cell, impacting processes such as energy production, detoxification, and cellular signaling .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-iodo-3-methylpyridine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, where it can exert its inhibitory effects on NADPH oxidase. The distribution of 5-Bromo-2-iodo-3-methylpyridine is crucial for its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Bromo-2-iodo-3-methylpyridine is primarily within the cytoplasm, where it interacts with NADPH oxidase and other related biomolecules. The compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function in modulating oxidative stress and related cellular processes .
Eigenschaften
IUPAC Name |
5-bromo-2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVEMCJHLQDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433452 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376587-52-9 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

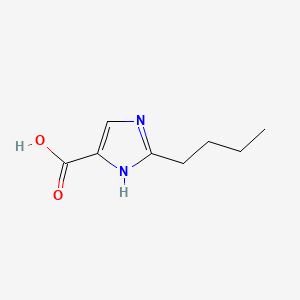
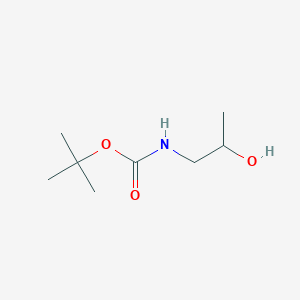
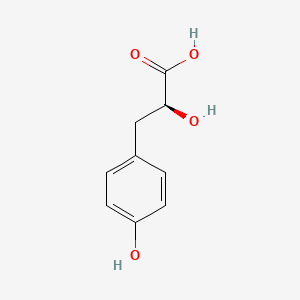

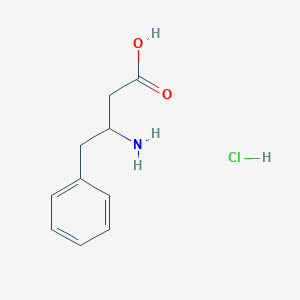
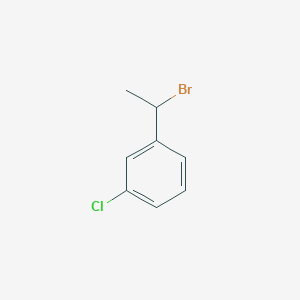
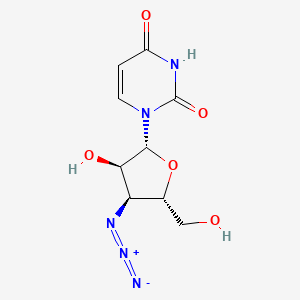
![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)
